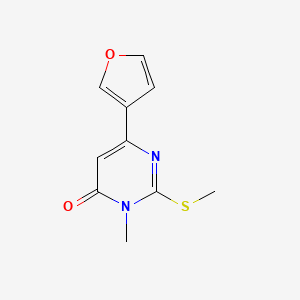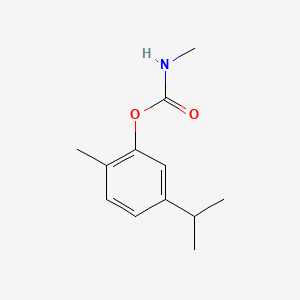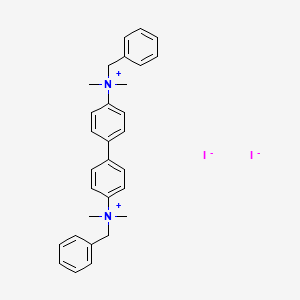
4,4'-Biphenylylenebis(benzyldimethylammonium) diiodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’-Biphenylylenebis(benzyldimethylammonium) diiodide is a chemical compound with the molecular formula C30H34N2I2. It is known for its unique structure, which consists of two benzyl groups attached to a biphenyl core through dimethylammonium linkages. This compound is often used in various scientific research applications due to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Biphenylylenebis(benzyldimethylammonium) diiodide typically involves the reaction of biphenyl with benzyldimethylamine in the presence of iodine. The reaction conditions often include:
Solvent: Anhydrous ethanol or methanol
Temperature: Room temperature to 50°C
Reaction Time: 12-24 hours
The reaction proceeds through the formation of an intermediate, which is then treated with iodine to yield the final product.
Industrial Production Methods
Industrial production of 4,4’-Biphenylylenebis(benzyldimethylammonium) diiodide follows similar synthetic routes but on a larger scale. The process involves:
Large-scale reactors: To accommodate the increased volume of reactants
Continuous monitoring: To ensure optimal reaction conditions
Purification steps: Including recrystallization and filtration to obtain high-purity product
Analyse Des Réactions Chimiques
Types of Reactions
4,4’-Biphenylylenebis(benzyldimethylammonium) diiodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the iodide ions are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium
Reduction: Lithium aluminum hydride in anhydrous ether
Substitution: Sodium azide in dimethylformamide
Major Products Formed
Oxidation: Formation of biphenyl derivatives with carboxylic acid groups
Reduction: Formation of biphenyl derivatives with amine groups
Substitution: Formation of azide-substituted biphenyl derivatives
Applications De Recherche Scientifique
4,4’-Biphenylylenebis(benzyldimethylammonium) diiodide has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in the study of cellular processes and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as an additive in polymer manufacturing.
Mécanisme D'action
The mechanism of action of 4,4’-Biphenylylenebis(benzyldimethylammonium) diiodide involves its interaction with molecular targets such as enzymes and receptors. The compound can:
Inhibit enzyme activity: By binding to the active site of enzymes, preventing substrate access.
Modulate receptor function: By interacting with cell surface receptors, altering signal transduction pathways.
Comparaison Avec Des Composés Similaires
4,4’-Biphenylylenebis(benzyldimethylammonium) diiodide can be compared with other similar compounds, such as:
4,4’-Biphenyldiamine: Lacks the benzyldimethylammonium groups, resulting in different chemical properties and applications.
Benzyltrimethylammonium iodide: Contains a single benzyl group and trimethylammonium, leading to variations in reactivity and biological activity.
The uniqueness of 4,4’-Biphenylylenebis(benzyldimethylammonium) diiodide lies in its dual benzyl groups and biphenyl core, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
24660-76-2 |
|---|---|
Formule moléculaire |
C30H34I2N2 |
Poids moléculaire |
676.4 g/mol |
Nom IUPAC |
benzyl-[4-[4-[benzyl(dimethyl)azaniumyl]phenyl]phenyl]-dimethylazanium;diiodide |
InChI |
InChI=1S/C30H34N2.2HI/c1-31(2,23-25-11-7-5-8-12-25)29-19-15-27(16-20-29)28-17-21-30(22-18-28)32(3,4)24-26-13-9-6-10-14-26;;/h5-22H,23-24H2,1-4H3;2*1H/q+2;;/p-2 |
Clé InChI |
ODAUQSGHPYKFGK-UHFFFAOYSA-L |
SMILES canonique |
C[N+](C)(CC1=CC=CC=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)[N+](C)(C)CC4=CC=CC=C4.[I-].[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(2-Fluorophenyl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B13747119.png)
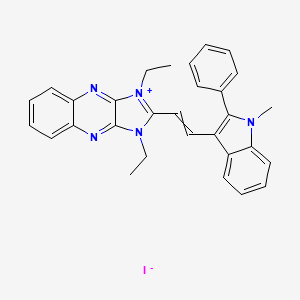
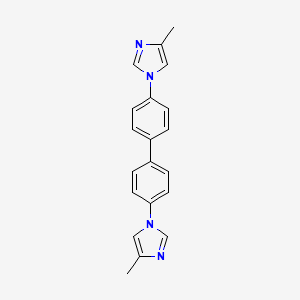
![2-[4-Chloro-2-fluoro-5-(2-propyn-1-ylthio)phenyl]-4,5,6,7-tetrahydro-3-methyl-2H-indazole-5-carbonitrile](/img/structure/B13747143.png)


![2-(3,4-dichlorophenyl)-1-[(2S)-2-(pyrrolidin-1-ylmethyl)piperazin-1-yl]ethanone](/img/structure/B13747161.png)



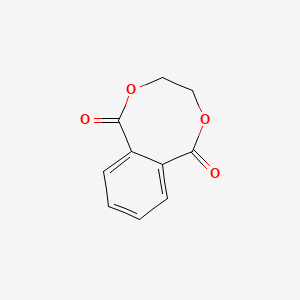
![Octadecane, 1,1'-[methylenebis(oxy)]bis-](/img/structure/B13747191.png)
